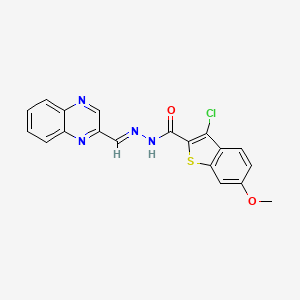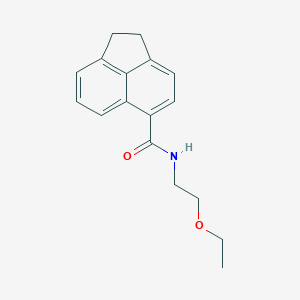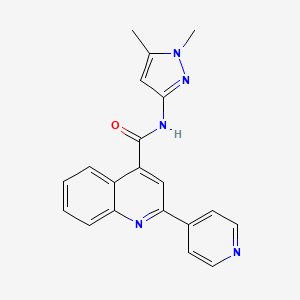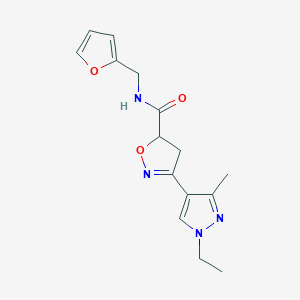![molecular formula C20H14ClN3O2 B4778921 3-(2-chlorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4778921.png)
3-(2-chlorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
3-(2-chlorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyrido[2,3-d]pyrimidines and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of tyrosine kinases, which are involved in the signaling pathways that regulate cell growth and division. By inhibiting these enzymes, this compound can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anticancer activity both in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(2-chlorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is its potent inhibitory activity against tyrosine kinases, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and therapeutic efficacy.
Direcciones Futuras
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the potential applications of 3-(2-chlorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the treatment of other diseases such as inflammation and neurodegenerative disorders.
3. Development of novel formulations and drug delivery systems to improve the bioavailability and therapeutic efficacy of this compound.
4. Investigation of the potential synergistic effects of this compound with other anticancer drugs.
5. Investigation of the mechanism of action of this compound in more detail to identify potential targets for drug development.
Aplicaciones Científicas De Investigación
Several studies have been conducted to investigate the potential applications of 3-(2-chlorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in drug development. It has been found to exhibit potent inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the development and progression of cancer.
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c21-17-11-5-4-7-14(17)13-23-19(25)16-10-6-12-22-18(16)24(20(23)26)15-8-2-1-3-9-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFRJUDEACARKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B4778844.png)


![N'-[(4-biphenylyloxy)acetyl]-3,4-dimethoxybenzohydrazide](/img/structure/B4778855.png)
![4-[4-(diethylamino)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4778867.png)
![4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4778899.png)

![5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4778906.png)

![2-methyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-propanol hydrochloride](/img/structure/B4778919.png)
![N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide](/img/structure/B4778927.png)
![3-ethyl-5-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4778935.png)
![N-(6-methyl-2-pyridinyl)-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B4778942.png)
![N-[1-(3-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4778949.png)